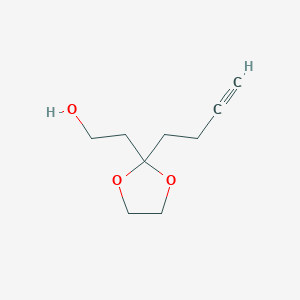

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar dioxolane derivatives. Dioxolanes are a class of heterocyclic organic compounds that are known for their applications in various fields, including as solvents and fuel additives .

Synthesis Analysis

The synthesis of dioxolane derivatives can be achieved through different methods. For instance, 2-Methyl-1,3-dioxolane-2-ethanol, a compound with a similar dioxolane structure, was synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with adjustments for the specific functional groups present.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which can be modified with various substituents. The presence of different functional groups can significantly affect the physical and chemical properties of these compounds. For example, the introduction of a but-3-ynyl group in the compound of interest could influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Dioxolane derivatives can undergo various chemical reactions. The study on the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane demonstrates the reactivity of such compounds under different conditions . These reactions are crucial for the modification and functionalization of dioxolane derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives can be studied through experimental data such as densities, speeds of sound, and thermodynamic properties. For example, the solubility of a dioxolane mixture in water was found to be significantly lower than that of common gasoline oxygenates, indicating its potential as a sustainable gasoline blending component . Additionally, the interaction between binary mixtures of alkoxy alkanols and alcohols was investigated, providing insights into the molecular interactions and structural variations of such compounds .

科学的研究の応用

Renewable Gasoline and Solvents

The derivative 2,3-Butanediol (2,3-BD), related to the chemical structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be dehydrated to form a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2-isopropyl dioxolanes. These compounds exhibit high octane values and low water solubility, making them suitable for use as sustainable gasoline blending components, diesel oxygenates, or industrial solvents (Harvey, Merriman & Quintana, 2016).

Reactions and Synthesis

1,3-Dioxolane derivatives, similar in structure to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be synthesized through various reactions, including O-alkylation, O-acylation, and condensation with phenyl isocyanate. These processes can lead to the creation of derivatives with different functional properties (Raskil’dina, Borisova & Zlotskii, 2018).

Surface Tension and Density in Mixtures

Studies on mixtures involving 1,3-dioxolane reveal insights into the nature and type of intermolecular interactions in binary mixtures. These studies are crucial for understanding the properties of 1,3-dioxolane and its derivatives in various applications, including their use in renewable resources or as solvents (Calvo, Pintos, Amigo & Bravo, 2004).

Fuel Additives from Biomass

The conversion of biomass into useful organic compounds is gaining interest, and derivatives of 1,3-dioxolane, structurally related to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, are being explored as potential replacements for common fuel additives. This transition is particularly relevant for the synthesis of environmentally friendly fuel additives from renewable resources (Fan, Yan, Tao, Evans, Xiao & Kou, 2009).

Safety And Hazards

将来の方向性

特性

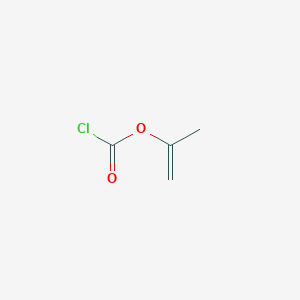

IUPAC Name |

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUDHDRWVLMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(OCCO1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

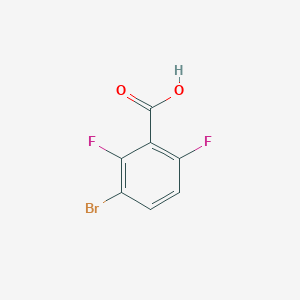

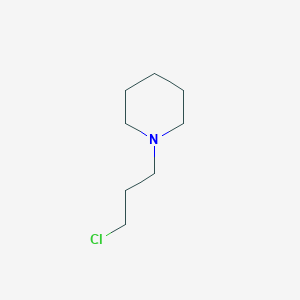

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)